molecular formula C15H14N4O4S B2354295 3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide CAS No. 1173650-21-9

3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide

Cat. No.: B2354295
CAS No.: 1173650-21-9
M. Wt: 346.36
InChI Key: FYIITQGKWJTHJJ-NXVVXOECSA-N
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Description

(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a dioxolo ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dioxolo and thiazole rings, followed by their integration into the pyrazole framework. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent .

Medicine

In medicine, (Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is being explored for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and affecting biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, a dioxolo ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-18-6-8(14(17-18)21-3)13(20)16-15-19(2)9-4-10-11(23-7-22-10)5-12(9)24-15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIITQGKWJTHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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